![molecular formula C36H34K2N6O10S2 B12364338 dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate is a complex organic molecule with a unique structure. This compound features multiple functional groups, including azido, carboxyl, sulfonate, and carbamoyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves multiple steps, starting with the preparation of the core pentacyclic structure. This is followed by the introduction of various functional groups through a series of reactions, including azidation, carbamoylation, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further react with other functional groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The overall effect of the compound depends on the specific functional groups and their interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,11,15,22-tetrathia-2-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3(12),5,7,9,13,16,18,20-nonaene
- Triptane
Uniqueness
Dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate is unique due to its combination of multiple functional groups and complex pentacyclic structure
Eigenschaften
Molekularformel |
C36H34K2N6O10S2 |
|---|---|
Molekulargewicht |
853.0 g/mol |
IUPAC-Name |
dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI-Schlüssel |
SMJACSSSBQURHX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
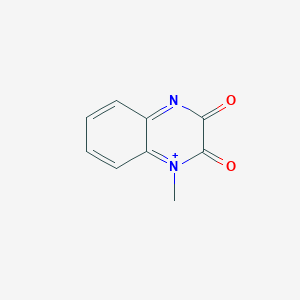
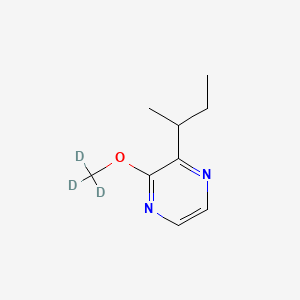
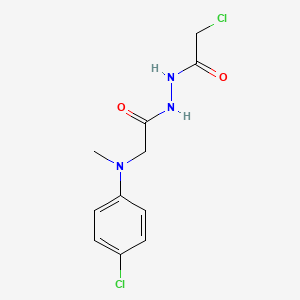
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
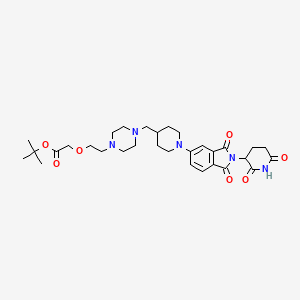



![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)
![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
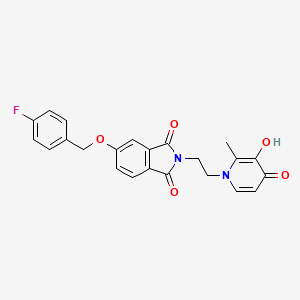
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
